3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)piperazin-2-one
Overview
Description
“3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)piperazin-2-one” is a chemical compound with the CAS Number: 1373221-30-7 . It has a molecular weight of 246.31 and its IUPAC name is 3- (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-piperazinone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O2/c1-14(2)8-9-4-3-5-10(12(9)18-14)11-13(17)16-7-6-15-11/h3-5,11,15H,6-8H2,1-2H3, (H,16,17) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that benzofuran compounds are generally reactive. For instance, carbamates, which are chemically similar to amides, are more reactive and can form polymers such as polyurethane resins .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis of Derivatives: A study by Kossakowski, Hejchman, & Wolska (2002) details the synthesis of N-substituted derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, with potential β-adrenolytic and anxiolytic activities. The crystal structures of some derivatives were analyzed, contributing to a better understanding of their properties.
Antibacterial and Enzyme Inhibitory Applications
- Bacterial Biofilm Inhibitors: Mekky & Sanad (2020) developed bis(pyrazole-benzofuran) hybrids with piperazine linkers, demonstrating potent antibacterial efficacy against various strains including E. coli and S. aureus. These compounds also inhibited the biofilm formation and showed promise as MurB enzyme inhibitors, suggesting potential applications in combating bacterial resistance (Mekky & Sanad, 2020).
Antiasthmatic and Vasodilatory Applications
- Vasodilator and Antiasthmatic Activity: Bhatia et al. (2016) synthesized xanthene derivatives, including ones with the 2,3-dihydro-2,2-dimethyl-7-benzofuranol structure, showing significant vasodilator and potential antiasthmatic activities. These findings could be crucial for developing new treatments for asthma (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Polymer Synthesis
- Polyamide Synthesis: Hattori & Kinoshita (1979) conducted a study on the synthesis of polyamides containing theophylline and thymine, using related compounds with the benzofuran and piperazine structure. These polyamides, with varying molecular weights and solubilities, contribute to advancements in polymer chemistry (Hattori & Kinoshita, 1979).
PET Imaging Applications
- PET Probe for Enzyme Imaging: Gao et al. (2013) designed and synthesized a compound structurally related to 3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)piperazin-2-one as a potential PET probe for imaging the PIM1 enzyme. This highlights its application in advanced imaging techniques, crucial for medical diagnostics (Gao, Wang, Miller, & Zheng, 2013).
Anti-inflammatory and Antibacterial Applications
- Anti-inflammatory and Antibacterial Agents: Elgazwy, Nassar, & Zaki (2012) synthesized compounds including 5-(benzofuran-2-yl)-3-(4-(piperidin-1-yl)phenyl)- 2,3-dihydropyrazole-1-carbothioamide with significant anti-inflammatory and antibacterial activities. This study underscores the potential of these compounds in treating inflammation and bacterial infections (Elgazwy, Nassar, & Zaki, 2012).
Herbicidal Activity
- Herbicidal Potential: Lin et al. (2016) designed N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides demonstrating excellent herbicidal activity against monocotyledonous grasses. This suggests potential agricultural applications for these compounds (Lin, Xiao, Yang, Li, Hu, & Ye, 2017).
Future Directions
Properties
IUPAC Name |
3-(2,2-dimethyl-3H-1-benzofuran-7-yl)piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2)8-9-4-3-5-10(12(9)18-14)11-13(17)16-7-6-15-11/h3-5,11,15H,6-8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEGRPDSSICEQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)C3C(=O)NCCN3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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